1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an ethyl group, a fluorothiophene moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and methyl groups. The fluorothiophene moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluorothiophen-2-yl)ethan-1-one: A related compound with a similar fluorothiophene moiety.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
Uniqueness
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorothiophene moiety enhances its reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14FN3S |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3S/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
YRYPPCXMNBUSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.